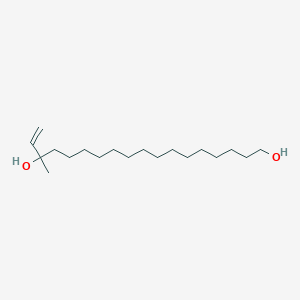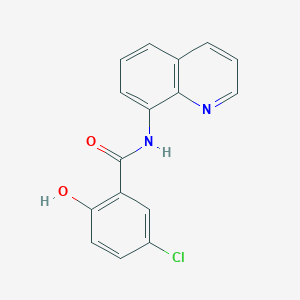
5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide: is a chemical compound with the molecular formula C16H11ClN2O2 and a molecular weight of 298.72374 g/mol This compound is characterized by the presence of a chloro group, a hydroxy group, and a quinolinyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide can be achieved through various methods. One efficient method involves the copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method allows for the formation of complex products in a single step from readily available starting materials using 8-aminoquinoline as a removable bidentate directing group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of transition metal catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinones.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper nitrate and 2,2′-azobisisobutyronitrile are commonly used reagents for oxidation reactions.
Reduction: Standard reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinazolinones.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide is used as a starting material for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its structure suggests it may have activity against certain diseases, although specific medicinal uses have not been fully established .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
N-(quinolin-8-yl)benzamide: A closely related compound with similar structural features.
5-chloro-2-hydroxybenzamide: Lacks the quinolinyl group but shares other structural elements.
2-hydroxy-N-(quinolin-8-yl)benzamide: Similar structure but without the chloro group.
Uniqueness: 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide is unique due to the presence of both the chloro and quinolinyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H11ClN2O2 |
|---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-6-7-14(20)12(9-11)16(21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9,20H,(H,19,21) |
InChI Key |
MDPAAXSMOMFVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B12625249.png)
![ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)
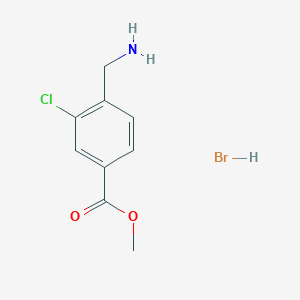
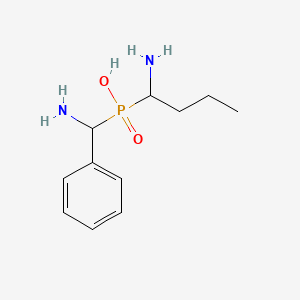
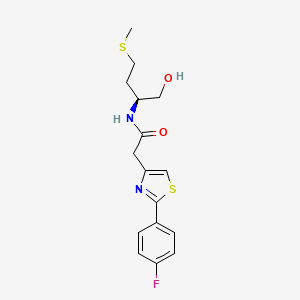
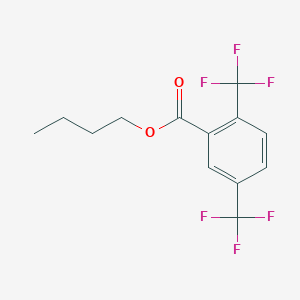
methanone](/img/structure/B12625287.png)
![3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B12625296.png)
![4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12625303.png)
![5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625306.png)
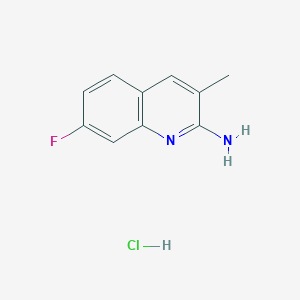
![2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12625314.png)
![4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B12625336.png)
